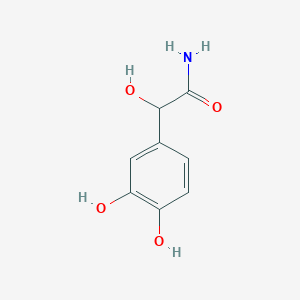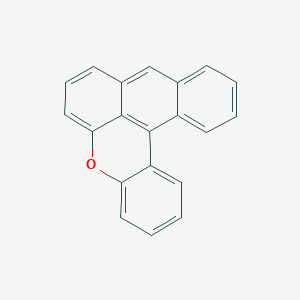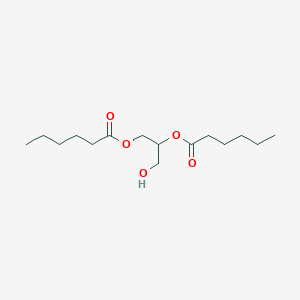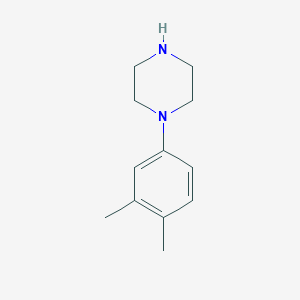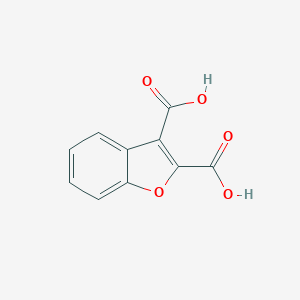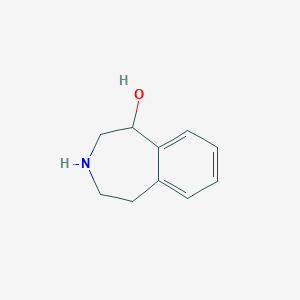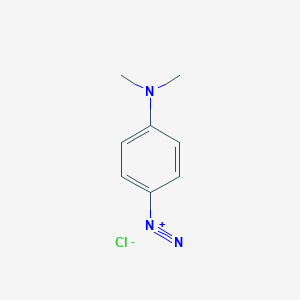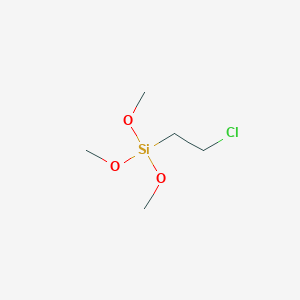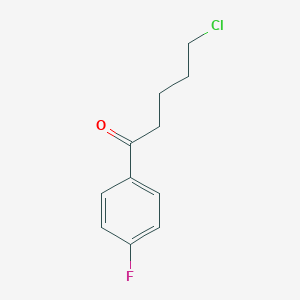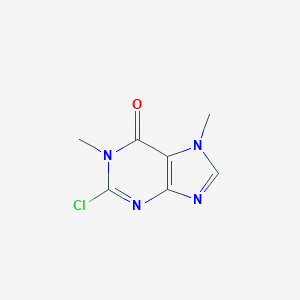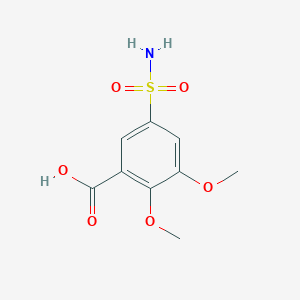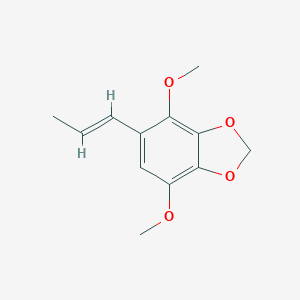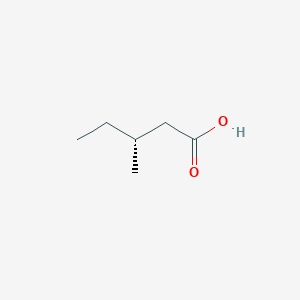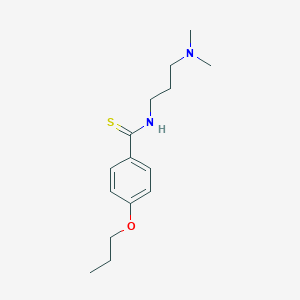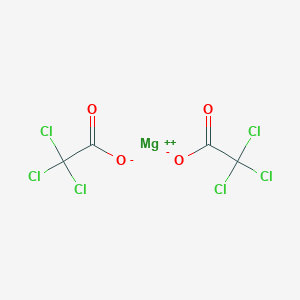
Magnesium trichloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium trichloroacetate (MgTCA) is a chemical compound that has gained significant attention in recent years due to its potential in various scientific research applications. MgTCA is a derivative of trichloroacetic acid, which is commonly used in organic chemistry as a reagent. MgTCA has been found to possess unique biochemical and physiological properties that make it a promising candidate for various laboratory experiments. In
作用機序
The mechanism of action of Magnesium trichloroacetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Magnesium trichloroacetate has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Magnesium trichloroacetate has also been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
生化学的および生理学的効果
Magnesium trichloroacetate has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant in cells, and to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products. Magnesium trichloroacetate has also been found to decrease the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, Magnesium trichloroacetate has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
Magnesium trichloroacetate has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in water and polar organic solvents, making it easy to use in various experimental setups. Magnesium trichloroacetate has been found to have low toxicity and to be well-tolerated in animal models. However, Magnesium trichloroacetate has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to determine its long-term safety and efficacy.
将来の方向性
There are several future directions for Magnesium trichloroacetate research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Magnesium trichloroacetate has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to determine its potential in human clinical trials. Another potential application is in the development of new anti-inflammatory and antioxidant therapies. Magnesium trichloroacetate has been found to have anti-inflammatory and antioxidant properties, and further research is needed to determine its potential in the treatment of various inflammatory and oxidative stress-related diseases.
合成法
Magnesium trichloroacetate can be synthesized by reacting magnesium oxide or magnesium hydroxide with trichloroacetic acid in a solvent such as water or ethanol. The reaction produces a white crystalline solid that is soluble in water and polar organic solvents. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
Magnesium trichloroacetate has been found to possess various scientific research applications. It has been used as a catalyst in organic chemistry reactions, as a chelating agent in metal ion extraction, and as a potential therapeutic agent in biomedical research. Magnesium trichloroacetate has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been found to have neuroprotective effects and potential in the treatment of Alzheimer's disease.
特性
CAS番号 |
16094-02-3 |
|---|---|
製品名 |
Magnesium trichloroacetate |
分子式 |
C4Cl6MgO4 |
分子量 |
349.1 g/mol |
IUPAC名 |
magnesium;2,2,2-trichloroacetate |
InChI |
InChI=1S/2C2HCl3O2.Mg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
InChIキー |
YMNRJYYHNXITFZ-UHFFFAOYSA-L |
SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Mg+2] |
正規SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Mg+2] |
その他のCAS番号 |
16094-02-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



